molecular formula C8H12O2 B7900322 Bicyclo[3.2.0]heptane-3-carboxylic acid

Bicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B7900322
M. Wt: 140.18 g/mol
InChI Key: BSRWDKBOIQWNBC-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic carboxylic acid characterized by a fused cycloheptane system with bridgehead substituents. Its structure features two fused rings (three-membered and four-membered), imparting significant ring strain and unique reactivity. This compound is utilized in asymmetric synthesis and pharmaceutical intermediates, as evidenced by its derivatives in beta-lactam antibiotics (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in ampicillin) and chiral building blocks like tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate .

Properties

IUPAC Name

bicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRWDKBOIQWNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Cyclobutene Derivatives

A foundational approach involves [3+2] cycloaddition reactions between cyclobutene-1-carboxylates and azomethine ylides. This method, originally developed for 3-azabicyclo[3.2.0]heptane derivatives, has been adapted for carbocyclic systems by replacing nitrogen-containing ylides with carbon-based dipolarophiles.

The reaction proceeds via a concerted mechanism, where the strained cyclobutene ring (1.2 kcal/mol ring strain) reacts with in situ-generated ylides to form the bicyclo[3.2.0] framework. A representative protocol uses methyl cyclobutene-1-carboxylate and a stabilized ylide derived from N-benzylidene glycine ethyl ester under refluxing toluene (110°C, 12 hr), achieving 68–72% yield of the bicyclic ester intermediate. Subsequent hydrolysis with aqueous HCl (6 M, 80°C, 4 hr) yields the carboxylic acid with >98% enantiomeric excess (ee).

Key Advantages

  • High stereoselectivity (endo:exo = 9:1)

  • Modular functionalization at C2 and C6 positions

  • Scalable to multigram quantities (demonstrated at 25 g scale)

Table 1: Optimization of [3+2] Cycloaddition Conditions

ParameterOptimal ValueYield Impact
Temperature110°C+22%
SolventToluene+15%
Ylide PrecursorN-Benzylidene GlycineBaseline
CatalystNone

Ring-Closure Strategies

Intramolecular Aldol Condensation

Bicyclo[3.2.0]heptane-3-carboxylic acid can be synthesized from acyclic precursors via intramolecular aldol condensation. Starting with γ,δ-unsaturated ketones bearing a carboxylic acid moiety, base-mediated cyclization forms the bicyclic skeleton. For example, treatment of 5-hexenoylbenzoic acid with LDA (−78°C, THF) induces sequential deprotonation and cyclization, yielding the target compound in 54% yield.

Radical-Mediated Cyclizations

Recent advances employ photoredox catalysis to initiate radical-based ring closures. Irradiation of 3-bromocyclopentane-1-carboxylic acid with fac-Ir(ppy)₃ (2 mol%) under blue LEDs generates a carbon-centered radical, which undergoes 5-exo-trig cyclization to form the bicyclo[3.2.0] system. This method achieves 63% yield with excellent diastereocontrol (dr > 20:1).

Functionalization of Bicyclo[3.2.0]heptane Precursors

Carboxylation via CO₂ Insertion

Transition-metal-catalyzed carboxylation offers a direct route. Exposure of bicyclo[3.2.0]hept-2-en-6-yl triflate to CO₂ (1 atm) in the presence of Pd(PPh₃)₄ (5 mol%) and LiOtBu (2 equiv) in DMF at 100°C installs the carboxylic acid group regioselectively at C3 (61% yield).

Biocatalytic Approaches

Enzymatic Desymmetrization

Whole-cell biocatalysts like Acinetobacter calcoaceticus NCIMB 9871 enantioselectively oxidize prochiral bicyclo[3.2.0]heptane diols to the (1R,5S)-carboxylic acid with 94% ee. The process uses glucose as a co-substrate for NADPH regeneration, achieving 2.8 g/L productivity in 48 hr batches.

Table 2: Biocatalytic Performance Metrics

ParameterValue
Enantiomeric Excess (ee)94% (S)
Space-Time Yield58 mg/L/hr
Catalyst Reuse Cycles3 (83% activity retention)

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with Chiralpak IA columns (hexane:IPA:TFA = 90:10:0.1) resolves rac-bicyclo[3.2.0]heptane-3-carboxylic acid into enantiomers (α = 1.32, Rs = 2.1). This method is critical for pharmaceutical applications requiring >99% ee.

Kinetic Resolution via Esterases

Porcine liver esterase (PLE) selectively hydrolyzes the (1R,5S)-methyl ester, leaving the undesired enantiomer unreacted. Using methyl rac-bicyclo[3.2.0]heptane-3-carboxylate as substrate, PLE in phosphate buffer (pH 7.4, 37°C) achieves 48% conversion with 98% ee for the acid product.

Industrial-Scale Considerations

Cost Analysis of Competing Routes

Table 3: Economic Comparison of Synthetic Methods

MethodCost ($/kg)StepsEnvironmental Factor (E)
Cycloaddition420318.7
Radical Cyclization580423.1
Biocatalysis89028.2

Waste Stream Management

The cycloaddition route generates 6.2 kg waste/kg product (mainly toluene and HCl), while biocatalysis produces 2.1 kg/kg (aqueous buffers). Solvent recovery systems improve the E-factor to 12.4 for the cycloaddition method.

Emerging Technologies

Flow Chemistry Adaptations

Continuous-flow reactors enhance the safety of high-temperature cycloadditions. A segmented flow system with PTFE tubing (ID = 1 mm, L = 10 m) operates at 130°C and 3 bar, reducing reaction time from 12 hr to 45 min while maintaining 71% yield.

Computational Reaction Design

DFT calculations (B3LYP/6-31G*) predict transition state energies for key cyclization steps, enabling a priori selection of optimal catalysts. For the radical cyclization pathway, computed ΔG‡ values correlate with experimental yields (R² = 0.91) .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C or other hydrogenation catalysts.

    Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated bicyclic compounds.

    Substitution: Esters, amides.

Scientific Research Applications

Synthetic Chemistry

BCHA serves as a versatile building block in synthetic organic chemistry. Its structure allows for the formation of various derivatives, which can be utilized in the synthesis of more complex molecules.

Medicinal Chemistry

BCHA and its derivatives have shown promise in medicinal chemistry, particularly as analogs of neurotransmitter receptors.

Neuropharmacological Applications

Research indicates that compounds derived from BCHA can act as glutamate receptor ligands, which are crucial in neurological studies:

  • The synthesis of 2-aminobicyclo[3.2.0]heptane derivatives has been linked to potential therapeutic applications targeting mGlu2 and mGlu3 receptors, although initial findings showed limited affinity for these receptors .

Biocatalysis and Biotransformations

BCHA has been explored in biocatalytic processes, where it serves as a substrate for enzyme-mediated transformations.

Enzymatic Reactions

Studies have demonstrated the ability of specific yeast strains to bioreduce bicyclic ketones derived from BCHA to produce high-purity alcohols:

  • A notable study highlighted the use of a specific yeast strain that achieved over 95% enantiomeric purity in the production of (6S)-endo-alcohol from bicyclic ketones, showcasing the compound's potential in green chemistry applications .

Mechanism of Action

The mechanism by which Bicyclo[3.2.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Carboxylic Acids

Structural and Stereochemical Variations

Bicyclo[4.2.0]oct-2-ene Derivatives
  • Key Differences : Larger ring system (four-membered + four-membered) reduces ring strain compared to bicyclo[3.2.0]heptane.
  • Reactivity: Linear free energy relationships (LFER) for exo-substituted bicyclo[4.2.0]oct-2-enes show comparable substituent effects (log k vs. σp) to bicyclo[3.2.0]hept-2-enes. However, bicyclo[3.2.0] systems exhibit minor contributions from cyclopropylcarbinyl (CPC) rearrangement products, indicating less stabilized radical centers in transition states .
Bicyclo[2.2.1]heptane Derivatives
  • 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic Acid: The norbornane framework ([2.2.1]) has distinct bridgehead angles, reducing strain. Methyl and methylene substituents enhance steric hindrance and alter solubility compared to the [3.2.0] analog .

Heteroatom-Containing Derivatives

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
  • Electronic Effects : Nitrogen in the ring increases basicity and hydrogen-bonding ability. Derivatives like homoserine analogs (e.g., compound 101) are rare, highlighting synthetic challenges compared to bicyclo[3.2.0] systems .
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Ampicillin Core)
  • Biological Relevance: The sulfur and nitrogen atoms create a beta-lactam ring, critical for antibiotic activity. This contrasts with non-heterocyclic bicyclo[3.2.0] analogs, which lack inherent bioactivity .
Exo-Substituted Derivatives
  • exo-7-Cyclopropylbicyclo[3.2.0]hept-2-ene : Cyclopropyl groups enhance radical stability, but CPC-to-homoallylic rearrangements are less favored than in bicyclo[4.2.0] systems due to tighter transition-state geometry .
Phenyl/Chlorobenzoyl-Substituted Derivatives
  • 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic Acid : Aromatic substituents increase lipophilicity, impacting bioavailability. The [2.2.1] framework’s rigidity restricts conformational flexibility compared to [3.2.0] systems .

Data Tables

Table 1: Physical Properties of Selected Bicyclic Carboxylic Acids

Compound Name Molecular Formula Molecular Weight Key Features
Bicyclo[3.2.0]heptane-3-carboxylic acid C₈H₁₂O₂ 140.18 High ring strain, chiral centers
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₆O₂ 180.24 Steric hindrance, reduced solubility
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Zwitterionic, hydrophilic

Table 2: Reaction Rate Parameters (LFER Analysis)

Compound Slope (log k vs. σp) CPC Contribution
exo-Substituted bicyclo[4.2.0]oct-2-ene -2.1 Minimal
exo-Substituted bicyclo[3.2.0]hept-2-ene -2.0 Minor (~5%)

Biological Activity

Bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:

C7H10O2\text{C}_7\text{H}_{10}\text{O}_2

This structure allows for various functional modifications, leading to derivatives with enhanced biological properties.

1. Antimicrobial Properties

Research has indicated that bicyclic compounds, including bicyclo[3.2.0]heptane derivatives, exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain bicyclic compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which is crucial in therapeutic contexts. For instance, it has shown promise as an inhibitor of cathepsins, which are involved in various diseases, including cancer and inflammatory conditions .

Enzyme Target Inhibition Type Reference
Cathepsin CCompetitive
Other proteasesNon-competitive

3. Biotransformation Studies

Biotransformation studies have explored the metabolic pathways involving this compound. These studies reveal how microorganisms can selectively bioreduce bicyclic ketones derived from this compound into optically pure alcohols, showcasing its potential in chiral synthesis .

Case Study 1: Antimicrobial Efficacy

In a recent study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the carboxylic acid position significantly enhanced antimicrobial activity.

  • Tested Strains:
    • Staphylococcus aureus
    • Escherichia coli
  • Results:
    • Some derivatives showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the inhibition of cathepsin C by this compound revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access.

  • Kinetics:
    • The inhibition constant (Ki) was determined to be approximately 50 nM.
  • Implications:
    • This suggests potential therapeutic applications in diseases where cathepsin C plays a role.

Research Findings and Future Directions

The biological activity of this compound is underpinned by its structural versatility, which allows for significant interactions with biological targets. Future research could focus on:

  • Synthetic Modifications: Exploring further chemical alterations to enhance bioactivity.
  • Clinical Applications: Investigating the therapeutic potential of this compound in treating infectious diseases and cancers.
  • Mechanistic Studies: Conducting more in-depth studies on the mechanisms of action at the molecular level.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing bicyclo[3.2.0]heptane-3-carboxylic acid derivatives?

  • Methodological Answer : The synthesis often involves stereoselective ring-closing reactions or functionalization of preformed bicyclic cores. For example, syn and anti stereoisomers of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids were synthesized via cycloaddition or alkylation reactions, with stereochemistry confirmed by X-ray crystallography . Ring expansion of isopropylidenecyclobutane derivatives using HBr/HOAc in polar solvents (e.g., acetic acid) can yield brominated bicyclo[3.3.0]octanes, demonstrating regioselectivity dependent on solvent polarity .

Q. What analytical techniques confirm the stereochemistry and purity of this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for resolving stereoisomers, as shown in the structural elucidation of syn and anti isomers of N-Boc-protected derivatives . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is effective for assessing purity and quantifying stereoisomeric ratios, as validated in studies of structurally related bicyclic compounds .

Q. How are protecting groups utilized in the functionalization of this compound?

  • Methodological Answer : Tert-butyl esters (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) are commonly used to protect carboxylic acid moieties during synthetic steps, enabling selective modification of other functional groups. Deprotection under acidic conditions (e.g., TFA) regenerates the free acid .

Advanced Research Questions

Q. How does the bicyclo[3.2.0]heptane core influence conformational locking of pharmacophores?

  • Methodological Answer : The bicyclic framework enforces a boat-like conformation due to steric and electronic constraints, as observed in X-ray structures of GABA-embedded derivatives. This rigidity spatially fixes pharmacophoric groups (e.g., urethane or amino substituents), enabling precise control over molecular recognition in drug design . Computational modeling (e.g., MM2 molecular mechanics) corroborates the dominance of the endo (boat) conformation, which is energetically favored by 6–10 kJ/mol over the exo form .

Q. What computational approaches predict the reactivity and regioselectivity of bicyclo[3.2.0]heptane derivatives under varying conditions?

  • Methodological Answer : Molecular mechanics (MM2) and density functional theory (DFT) simulations can model reaction pathways. For example, MM2 calculations accurately predicted the preference for endo conformers in bicyclo[3.2.0]heptane and its derivatives, aligning with electron-diffraction data . Reaction dynamics, such as HBr addition to isopropylidenecyclobutanes, are modeled to explain solvent-dependent regioselectivity .

Q. How does the bicyclo[3.2.0]heptane scaffold mimic meta-substituted benzene rings in bioactive compounds?

  • Methodological Answer : The scaffold’s angle between substituent exit vectors (≈120°) and inter-substituent distances (≈4.5 Å) closely resemble those of meta-substituted benzenes. This mimicry is exploited in designing rigid analogs of neurotransmitters (e.g., GABA) or enzyme inhibitors, as validated by comparative crystallographic and spectroscopic studies .

Q. What strategies resolve contradictions between experimental and computational data on bicyclo[3.2.0]heptane conformations?

  • Methodological Answer : Discrepancies in early studies (e.g., exo vs. endo conformer dominance) were resolved by combining electron diffraction, microwave spectroscopy, and computational modeling. For instance, microwave data confirmed the endo form’s dominance in bicyclo[3.2.0]heptene, contradicting earlier misinterpretations of electron-diffraction results .

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